Caramiphen hydrochloride
Overview
Description
Caramiphen hydrochloride is a cholinergic antagonist primarily used in the treatment of Parkinson’s disease. It is also used in combination with phenylpropanolamine as a cough suppressant and nasal decongestant for the symptomatic treatment of seasonal respiratory conditions such as colds, allergies, hay fever, and sinusitis .
Mechanism of Action
Target of Action
Caramiphen hydrochloride primarily targets the sigma-1 receptor . This receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the ER-mitochondrion interface .
Mode of Action
This compound acts as an antagonist at the sigma-1 receptor . Antagonists are substances that inhibit the physiological action of another substance. In this case, this compound binds to the sigma-1 receptor, preventing its normal function .
Biochemical Pathways
The sigma-1 receptor is known to play a role in modulating the release of various neurotransmitters and neurosteroids, suggesting that this compound may influence these pathways .
Pharmacokinetics
These properties can significantly impact the bioavailability of a drug, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
This compound is used in the treatment of Parkinson’s disease and as a cough suppressant and nasal decongestant for the symptomatic treatment of seasonal respiratory conditions . Its anticholinergic action helps in reducing the symptoms of Parkinson’s disease, while its action on the sigma-1 receptor may contribute to its cough suppressant and nasal decongestant effects .
Biochemical Analysis
Biochemical Properties
Caramiphen hydrochloride is known to interact with various biomolecules. It is a cholinergic antagonist, meaning it inhibits the action of acetylcholine, a neurotransmitter, at muscarinic receptors
Cellular Effects
The cellular effects of this compound are primarily related to its anticholinergic properties. By inhibiting the action of acetylcholine, it can influence various cellular processes, including cell signaling pathways and gene expression
Molecular Mechanism
As an anticholinergic drug, it is known to inhibit the action of acetylcholine at muscarinic receptors This can lead to changes in gene expression and cellular function
Preparation Methods
Synthetic Routes and Reaction Conditions: Caramiphen hydrochloride is synthesized through the esterification of 1-phenylcyclopentanecarboxylic acid with 2-(diethylamino)ethanol in the presence of hydrochloric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is often subjected to purification steps such as recrystallization to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Caramiphen hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different ester derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used
Scientific Research Applications
Caramiphen hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Atropine: Another muscarinic antagonist used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.
Ipratropium: Used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.
Uniqueness of Caramiphen Hydrochloride: this compound is unique in its combination of anticholinergic and antitussive properties, making it effective in treating both Parkinson’s disease and respiratory conditions. Its ability to inhibit voltage-gated sodium currents also contributes to its neuroprotective and anticonvulsive effects, distinguishing it from other muscarinic antagonists .
Properties
IUPAC Name |
2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16;/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPNXGNOIBYHSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70154544 | |
Record name | Caramiphen hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70154544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125-85-9 | |
Record name | Cyclopentanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caramiphen hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caramiphen hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70154544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Caramiphen hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.326 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARAMIPHEN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4858SN190E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.